2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro substituent, a benzenesulfonamide moiety, and a triazine ring
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. Inhibition of AChE and BuChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
The inhibition of AChE and BuChE results in increased acetylcholine levels. This can lead to improved cognitive function, making these types of compounds potential therapeutic agents for neurodegenerative disorders like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzenesulfonamide derivative, followed by the introduction of the fluoro substituent and the triazine ring. Key steps may include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.
Sulfonation: Reaction of the amine with sulfonyl chloride to form the benzenesulfonamide.
Fluorination: Introduction of the fluoro group using reagents such as diethylaminosulfur trifluoride (DAST).
Triazine Formation: Cyclization reactions to form the triazine ring, often involving the use of hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonamide positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced triazine derivatives.
Substitution: Formation of substituted benzenesulfonamides or triazine derivatives.
Scientific Research Applications
2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or photonic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.
Triazine Derivatives: Compounds with variations in the triazine ring structure.
Fluoroaromatic Compounds: Aromatic compounds with fluoro substituents.
Uniqueness
2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the triazine ring and sulfonamide moiety provide opportunities for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c16-12-6-2-4-8-14(12)24(22,23)17-9-10-20-15(21)11-5-1-3-7-13(11)18-19-20/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMIOSXPDLTQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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